

Commercial availability of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
Cat. No.:	B1524670

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** for Advanced Research & Development

Introduction: A Strategic Building Block in Modern Chemistry

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its strategic importance stems from the unique combination of substituents on the pyridine core. The trifluoromethyl (-CF₃) group is a well-established bioisostere for various functional groups, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby protons, often leading to improved binding affinity and pharmacokinetic profiles of drug candidates.^{[1][2]}

The presence of two distinct halogen atoms—bromine and chlorine—at specific positions provides orthogonal reactivity. These halogens serve as versatile synthetic handles for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Negishi couplings. This allows for the precise and controlled introduction of diverse carbon-carbon and carbon-heteroatom bonds, enabling chemists to construct complex molecular architectures with high efficiency.^{[1][3]} This guide offers a comprehensive overview of its commercial availability, physicochemical properties, synthetic utility, and handling protocols for researchers, scientists, and drug development professionals.

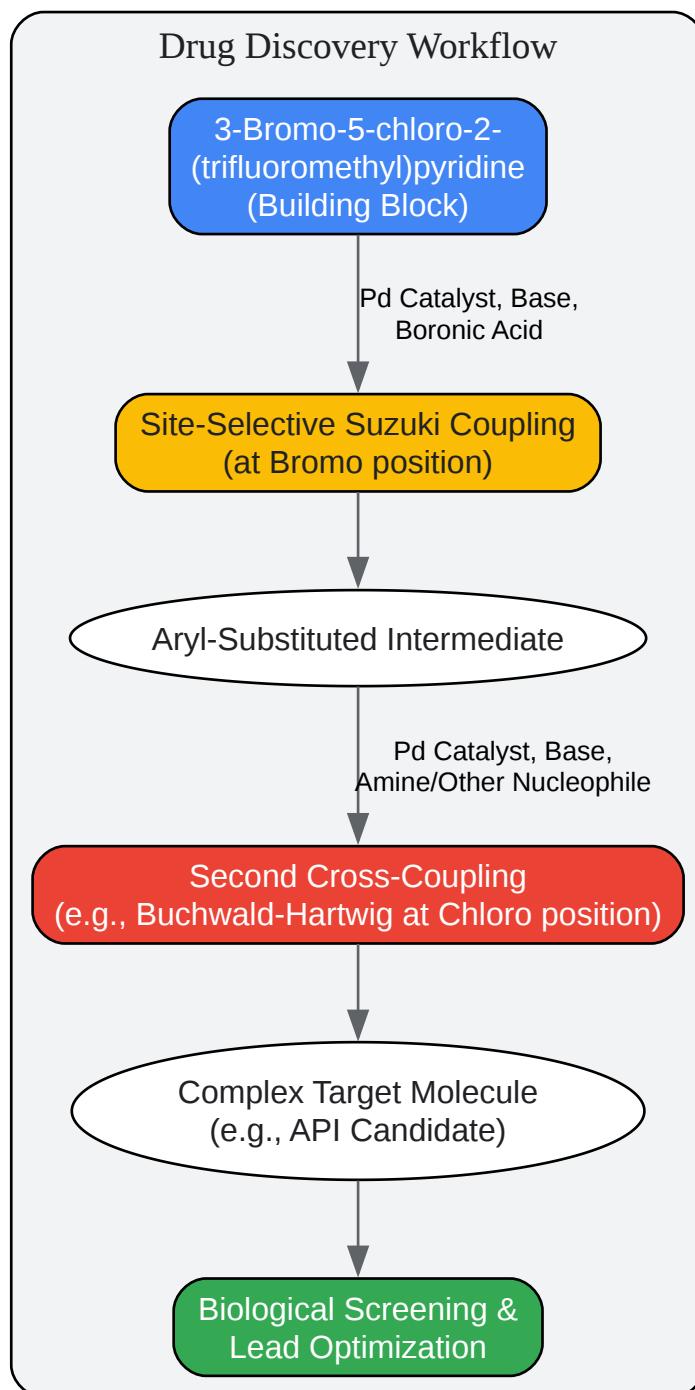
Physicochemical and Structural Properties

A clear understanding of the fundamental properties of **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** is essential for its effective use in synthesis and experimental design. The key data for this compound, identified by its unique CAS number, are summarized below.

Property	Value	Reference
CAS Number	823222-22-6	[4] [5] [6]
Molecular Formula	C ₆ H ₂ BrClF ₃ N	[5] [6]
Molecular Weight	260.44 g/mol	[5] [6]
Boiling Point	189.6 ± 35.0 °C (Predicted)	[5]
Density	1.804 ± 0.06 g/cm ³ (Predicted)	[5]
SMILES	Clc1cnc(c(c1)Br)C(F)(F)F	[4]

Commercial Availability and Procurement

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is readily available from a range of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in various quantities, from milligrams for initial screening studies to multi-gram or bulk quantities for scale-up operations. Purity levels are generally high, often exceeding 97%, ensuring reproducibility in experimental outcomes.


Supplier	Catalog Number	Purity	Available Quantities
Ivy Fine Chemicals	159713	In Stock	100mg, 250mg, 1g, Bulk
ChemScene	CS-0312640	≥97%	Custom quantities
ChemicalBook	---	---	Inquiry-based
Various Suppliers	---	Typically ≥97%	mg to kg scales

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information and bulk inquiries.

Core Applications in Synthetic Chemistry

The trifluoromethylpyridine scaffold is a key structural motif in numerous active ingredients across the pharmaceutical and agrochemical industries.^{[7][8]} The specific substitution pattern of **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** makes it a valuable precursor for creating libraries of novel compounds for biological screening and lead optimization.

The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition with palladium(0) catalysts than the C-Cl bond, allowing for a stepwise functionalization strategy. This is a cornerstone of its utility in building complex molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic utility in a drug discovery workflow.

Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction at the more reactive C-Br position, a common first step in a sequential functionalization strategy.

Objective: To synthesize 3-(4-methoxyphenyl)-5-chloro-2-(trifluoromethyl)pyridine.

Materials:

- **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- Triphenylphosphine (PPh_3 , 0.08 eq) or a suitable Buchwald ligand (e.g., SPhos, 0.04 eq)
- Potassium carbonate (K_2CO_3 , 3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine**, 4-methoxyphenylboronic acid, and potassium carbonate.
- Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand. Add this catalyst system to the main reaction flask.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

- Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
- Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
- Extraction: Extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Safety, Handling, and Storage

Proper handling of halogenated and trifluoromethylated pyridines is crucial for laboratory safety. The compound is classified as an irritant and may be toxic if ingested or inhaled.[\[9\]](#)

Key Safety Precautions:

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[10\]](#)[\[11\]](#)
- Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[\[11\]](#)
- Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[\[10\]](#)

Handling & Safety Protocol

Wear Full PPE:
- Safety Goggles
- Lab Coat
- Nitrile Gloves

Use Chemical
Fume Hood

Avoid Inhalation,
Ingestion & Skin Contact

Store in Cool, Dry Place
Tightly Sealed Container

[Click to download full resolution via product page](#)

Caption: Key safety and handling precautions.

Conclusion

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine stands as a premier building block for advanced chemical synthesis. Its robust commercial availability from multiple suppliers, combined with its highly tunable reactivity, makes it an indispensable tool for researchers aiming to develop next-generation pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group and two distinct halogen atoms provides a clear and efficient pathway for constructing complex molecular targets. By adhering to established synthetic protocols and rigorous safety standards, scientists can fully leverage the potential of this versatile intermediate to accelerate innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. jelsciences.com [jelsciences.com]
- 3. benchchem.com [benchchem.com]
- 4. ivychem.com [ivychem.com]
- 5. 3-bromo-5-chloro-2-(trifluoromethyl)pyridine CAS#: 823222-22-6 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. chemical-label.com [chemical-label.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Commercial availability of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524670#commercial-availability-of-3-bromo-5-chloro-2-trifluoromethyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com